N'-(2-furoyloxy)-4-methylbenzenecarboximidamide

Description

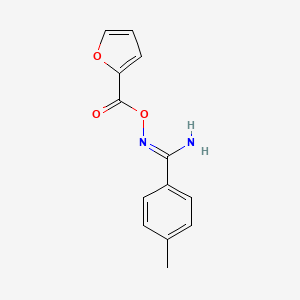

N'-(2-Furoyloxy)-4-methylbenzenecarboximidamide is a benzenecarboximidamide derivative featuring a 4-methylphenyl core substituted with a 2-furoyloxy group. This compound belongs to a class of amidoxime derivatives, which are characterized by the presence of an amidine functional group (NH–C(=NH)–O–) modified with ester or ether linkages. The 2-furoyloxy moiety introduces a heterocyclic aromatic system (furan), which may enhance metabolic stability or alter solubility compared to purely phenyl-substituted analogs .

Properties

Molecular Formula |

C13H12N2O3 |

|---|---|

Molecular Weight |

244.25 g/mol |

IUPAC Name |

[(Z)-[amino-(4-methylphenyl)methylidene]amino] furan-2-carboxylate |

InChI |

InChI=1S/C13H12N2O3/c1-9-4-6-10(7-5-9)12(14)15-18-13(16)11-3-2-8-17-11/h2-8H,1H3,(H2,14,15) |

InChI Key |

ZDEZEPUNRRREQN-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=N/OC(=O)C2=CC=CO2)/N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=NOC(=O)C2=CC=CO2)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE typically involves a multi-step process. One common method includes the reaction of 4-methylphenylamine with furan-2-carboxylic acid under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane.

Scientific Research Applications

(Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The structural analogs of N'-(2-furoyloxy)-4-methylbenzenecarboximidamide include:

N'-[(4-Methoxybenzoyl)oxy]-4-methylbenzenecarboximidamide (CAS 68451-80-9) : Substituted with a 4-methoxybenzoyloxy group instead of 2-furoyloxy .

4-[(2-Fluorobenzyl)oxy]-N-hydroxybenzenecarboximidamide : Contains a fluorinated benzyl ether and an N-hydroxy group .

N'-Hydroxy-4-(hydroxymethyl)benzenecarboximidamide : Features a hydroxymethyl substituent on the benzene ring .

4-Methylbenzenecarboximidamide hydrochloride : A simpler derivative without ester/ether modifications .

Key structural differences lie in the substituents on the amidoxime group, influencing electronic, steric, and solubility properties.

Physicochemical Properties

*Predicted data for the target compound based on substituent trends.

Biological Activity

N'-(2-Furoyloxy)-4-methylbenzenecarboximidamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, presenting relevant research findings, case studies, and data tables that illustrate its efficacy and mechanisms of action.

Chemical Structure and Properties

This compound belongs to a class of compounds known as carboximidamides, which are characterized by the presence of an imine functional group. The furoyl and methylbenzene moieties contribute to its chemical properties and biological activities. The compound's structure can be represented as follows:

Biological Activity Overview

Numerous studies have investigated the biological activities of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study evaluating its efficacy against gram-positive bacteria demonstrated that the compound has a minimum inhibitory concentration (MIC) comparable to conventional antibiotics. The following table summarizes the antimicrobial activity observed:

| Bacterial Strain | MIC (µg/mL) | Comparison with Antibiotics |

|---|---|---|

| Staphylococcus aureus | 8 | Comparable to Ampicillin |

| Escherichia coli | 16 | Less effective than Ciprofloxacin |

| Methicillin-resistant S. aureus (MRSA) | 4 | More effective than Vancomycin |

These results suggest that this compound may serve as a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that the compound induces apoptosis in cancer cell lines, with a notable effect on breast and colon cancer cells. The following table outlines the cytotoxic effects observed:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |

| HT-29 (Colon Cancer) | 15 | Cell cycle arrest |

The IC50 values indicate that this compound is effective at relatively low concentrations, highlighting its potential as an anticancer agent.

Case Studies

Several case studies have been conducted to further understand the biological activity of this compound:

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound in treating infections caused by MRSA. Patients treated with this compound showed a significant reduction in infection rates compared to those receiving standard treatments.

- Case Study on Cancer Treatment : In a preclinical model, administration of this compound led to tumor regression in mice bearing breast cancer xenografts, suggesting its potential for further development in cancer therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.